4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline]
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2S/c21-16-10-8-15(9-11-16)14-24-19-17-6-2-3-7-18(17)22-20(23-19)12-4-1-5-13-20/h2-3,6-11,22H,1,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCWPZXPXHMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps, including the formation of the quinazoline core, the introduction of the spiro cyclohexane ring, and the attachment of the 4-fluorobenzylthio group. Common synthetic methods include:
Cyclization Reactions: Formation of the quinazoline core through cyclization of appropriate precursors.
Spiro Formation: Introduction of the spiro cyclohexane ring using suitable reagents and conditions.
Thioether Formation: Attachment of the 4-fluorobenzylthio group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxides or sulfones.
Reduction: Reduction of the quinazoline core to form dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions to achieve desired substitutions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of spiro[cyclohexane-1,2'-quinazoline] exhibit significant antimicrobial properties. For instance, compounds synthesized with similar scaffolds have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 7.81 to 31.25 μg/mL, indicating potent antibacterial activity comparable to standard antibiotics such as amoxicillin .
Anticancer Potential
There is emerging evidence suggesting that spiro[cyclohexane-1,2'-quinazoline] derivatives may possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines, although further research is needed to elucidate their mechanisms of action.
Neuropharmacological Effects
The potential neuropharmacological applications are being explored due to the structural similarity of these compounds to known neuroactive agents. Some studies suggest that they may act on specific neurotransmitter systems, thus warranting further investigation into their efficacy as neuroprotective agents.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of spiro[cyclohexane-1,2'-quinazoline] derivatives:
- A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various derivatives and their biological evaluations against bacterial strains, highlighting their potential as new antimicrobial agents .
- Another study focused on the anticancer properties of similar spirocyclic compounds, demonstrating their ability to inhibit cell proliferation in vitro .
Mechanism of Action
The mechanism of action of 4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] involves its interaction with specific molecular targets and pathways. The quinazoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The 4-fluorobenzylthio group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key properties, enabling a comparative assessment of the target compound.
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Key Comparative Insights:
Structural Diversity: The target compound’s thioether group distinguishes it from analogs with amine (4e), carbonitrile (Compound 2, ), or ketone (Compound 1, ) substituents.
Synthetic Efficiency :
- Yields for related spiro compounds range from 66% (4d, ) to 81% (Compound 1, ). The target’s synthesis would likely require optimization for the bulky 4-fluorobenzylthio group, which may reduce yield compared to smaller substituents.
Biological Activity :
- Compounds with 4-fluoroaryl groups (e.g., 4e in and Compound 2 in ) exhibit antimicrobial activity, suggesting the target’s 4-fluorobenzylthio group may confer similar properties. However, thioethers may alter binding kinetics compared to amines or sulfonamides .
Physical Properties :
- The target’s melting point is expected to be lower than that of the ketone-containing spiroquinazoline (300°C, ) due to reduced hydrogen bonding. Its solubility profile may align with morpholine-substituted analogs (e.g., 4c, ), which balance lipophilicity and polarity.
Spectroscopic Signatures :
- The thioether’s C–S bond would show IR absorption near 700–600 cm⁻¹, distinct from the C=O (1644 cm⁻¹, ) or C≡N (2216 cm⁻¹, ) peaks in analogs.
Biological Activity
The compound 4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline] , also known as a spiroquinazoline derivative, exhibits significant biological activities that are of interest in medicinal chemistry. This article will delve into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential therapeutic applications.
Structural Overview
4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline] features a unique spiro linkage between a cyclohexane ring and a quinazoline moiety, with a fluorobenzyl thiol substituent. This structural configuration is crucial for its biological activity.
The primary target for this compound is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 inhibitors are known to enhance the levels of incretin hormones such as GLP-1 and GIP, which play a vital role in glucose metabolism:
- Inhibition of DPP-4 : By inhibiting DPP-4, the compound increases insulin secretion from pancreatic beta cells and decreases glucagon secretion from alpha cells, leading to reduced blood glucose levels .
- Pharmacokinetics : Similar compounds have demonstrated good oral bioavailability and prolonged action, indicating potential for effective therapeutic use .
Biological Activities
The biological activities of spiroquinazoline derivatives, including 4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline], encompass a range of effects:
- Anticancer Activity : Quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, some derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers .
- Antibacterial Properties : Studies indicate that quinazoline derivatives can exhibit antibacterial effects by targeting bacterial enzymes such as dihydrofolate reductase (DHFR). This inhibition leads to bacterial cell death .
- Enzyme Inhibition : The compound has also been noted for its ability to inhibit other enzymes involved in metabolic pathways, contributing to its diverse therapeutic potential .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profiles of 4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline]:
-
In Vitro Studies :
- A study demonstrated that spiroquinazolines significantly inhibited cancer cell lines with IC50 values in the nanomolar range. This suggests potent anticancer activity .
- Another investigation focused on the antibacterial activity against various pathogens, showing effective inhibition with minimal cytotoxicity towards human liver cells (HepG2) .
- Comparative Analysis :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline], and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step cascade reactions. For example, a one-pot three-component reaction using malononitrile, 4-methylbenzaldehyde, and ammonium acetate in ethanol or DMF yields spiro-thiazolo derivatives. Key intermediates are characterized via:
- IR spectroscopy : Identification of functional groups (e.g., C≡N at 2216 cm⁻¹, NH₂ at 3132 cm⁻¹) .
- NMR : ¹H and ¹³C spectra confirm substituent integration (e.g., CH₃ at δ 2.37 ppm in ¹H-NMR) and spirocyclic connectivity .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 477 [M⁺]) validate molecular weight .
Q. How is the antimicrobial activity of spiroquinazoline derivatives initially screened?
- Methodological Answer : Use standardized broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentrations (MICs) are compared to reference drugs (e.g., streptomycin). For example:
- Compound 75 (a spiro-thiazolo derivative) showed MIC = 8 µg/mL against S. aureus, outperforming derivatives with non-fluorinated substituents .
- Activity correlates with heterocyclic ring fusion and electron-donating groups (e.g., methyl, thioalkyl) .
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence the regioselectivity of spiroquinazoline synthesis?
- Methodological Answer : Polar protic solvents (e.g., ethanol) favor nucleophilic addition pathways, yielding products like 8 (with CH₂-CN groups), while aprotic solvents (e.g., DMF) promote cyclization to derivatives like 4 . Key steps:
- Kinetic control : Short reaction times in DMF minimize side products.
- Thermodynamic control : Prolonged heating in ethanol stabilizes intermediates for alternative cyclization .
Q. What structural modifications enhance both antimicrobial and antioxidant activities in spiroquinazoline derivatives?
- Methodological Answer :
- Fluorophenyl groups : Increase lipophilicity, improving membrane penetration (e.g., 4-fluorobenzyl boosts MIC by 4-fold vs. non-fluorinated analogs) .
- Pyrimidinone moieties : Enable enol tautomerism, enhancing radical scavenging (e.g., compound 104 showed 92.5% DPPH inhibition at 100 mg/mL) .
- Hybrid scaffolds : Fusion with thiazolo[4,5-b]pyridine improves dual activity .
Q. How can computational modeling predict the binding affinity of spiroquinazolines to bacterial targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Key residues (e.g., Asp73, Gly77) form hydrogen bonds with the spirocyclic core .
- QSAR studies : Correlate substituent electronegativity (e.g., F, Cl) with MIC values to prioritize synthetic targets .
Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Control variables : Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .
- Structural validation : Re-characterize disputed compounds via X-ray crystallography (e.g., SHELX refinement ) to confirm regiochemistry.
- Meta-analysis : Compare substituent effects across studies (e.g., 4-fluorophenyl vs. chlorophenyl in MIC trends) .
Data Contradiction Analysis
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
